molecular formula C11H15Cl2NO2 B1364045 Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride CAS No. 325803-29-0

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Cat. No.: B1364045
CAS No.: 325803-29-0
M. Wt: 264.14 g/mol
InChI Key: GEFYSNMLNDGKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of ammonia or an amine to form the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison: Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and potency in various applications, making it a valuable tool in scientific research .

Properties

IUPAC Name

ethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFYSNMLNDGKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.